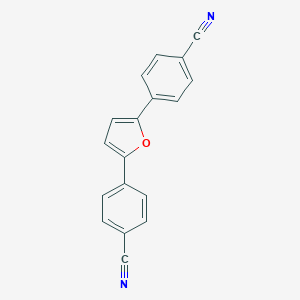

2,5-Bis(4-cyanophenyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-cyanophenyl)furan-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFLSYUMYIPFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(O2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347555 | |

| Record name | 2,5-bis(4-cyanophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55368-37-1 | |

| Record name | 2,5-bis(4-cyanophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Investigations of 2,5 Bis 4 Cyanophenyl Furan and Its Structural Analogues

Electronic Structure and Quantum Chemical Analyses

The comprehensive examination of the electronic and structural properties of π-conjugated organic molecules like 2,5-Bis(4-cyanophenyl)furan is fundamental to understanding their potential applications in materials science, particularly in optoelectronics. Quantum chemical analyses, primarily leveraging Density Functional Theory (DFT), provide profound insights into the molecular architecture, electronic orbital distributions, and reactivity patterns that govern the macroscopic properties of these materials.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. Its balance of computational cost and accuracy makes it an ideal tool for studying complex systems like 2,5-diaryl furans. By approximating the many-electron wavefunction, DFT allows for the reliable calculation of various molecular properties, from ground-state geometries to electronic excitation energies. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G(d,p) or cc-pVTZ are commonly employed for such analyses, providing results that correlate well with experimental data for related organic compounds. globalresearchonline.net

The first step in a computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, the key structural parameters include the bond lengths and angles within the central furan (B31954) ring and the two cyanophenyl substituents, as well as the dihedral angles between the planes of the furan and phenyl rings.

Computational studies on analogous 2,5-diaryl furans have shown that the ground-state geometries can be nearly coplanar, which maximizes π-conjugation across the molecule. acs.org However, steric hindrance between the hydrogen atoms on the furan ring and the phenyl rings can lead to a slightly twisted conformation. The optimization process systematically adjusts the molecular geometry to minimize intramolecular strain, resulting in the most stable arrangement. For this compound, a key point of interest is the rotational barrier of the C(furan)-C(phenyl) bond, which determines the conformational flexibility of the molecule. The landscape of potential energy can be mapped by systematically rotating the phenyl rings relative to the furan core to identify energy minima and transition states. In many 2,5-diaryl furans, the planar or near-planar conformation is the most stable, though the energy penalty for small twists is often minimal. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a 2,5-Diaryl Furan Derivative (Calculated via DFT/B3LYP)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-O (furan) | Bond length of Carbon-Oxygen in furan ring | ~ 1.37 Å |

| C=C (furan) | Bond length of Carbon-Carbon double bond in furan | ~ 1.36 Å |

| C-C (furan) | Bond length of Carbon-Carbon single bond in furan | ~ 1.43 Å |

| C-C (inter-ring) | Bond length between furan and phenyl rings | ~ 1.45 Å |

| C≡N | Bond length of cyano group triple bond | ~ 1.16 Å |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic and optical properties of a molecule. libretexts.org The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. libretexts.org

For a π-conjugated system like this compound, both the HOMO and LUMO are expected to be π-orbitals delocalized across the entire molecular framework, including the furan ring and the cyanophenyl groups. researchgate.net This delocalization is a hallmark of conjugated molecules and is responsible for their characteristic electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and absorption of light at longer wavelengths. libretexts.org Computational studies on similar 2,5-diaryl furans and furan oligomers show that extending the conjugation length typically decreases the energy gap, leading to a red-shift in the absorption spectrum. researchgate.netbeilstein-journals.org The electron-withdrawing nature of the cyano groups is expected to stabilize both the HOMO and LUMO levels. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. nih.gov The MEP surface is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MEP map is expected to show distinct regions of negative potential localized around the electronegative atoms. Specifically, the nitrogen atom of each cyano group and the oxygen atom of the furan ring would be the most electron-rich areas (red). mdpi.comnih.gov These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the phenyl and furan rings would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The π-surfaces of the aromatic rings are generally expected to show intermediate potential.

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. scielo.org.mx These descriptors are derived from conceptual DFT and provide a quantitative framework for understanding molecular behavior in chemical reactions. mdpi.comjmcs.org.mx

Key global reactivity descriptors include:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Chemical Potential (μ) : Calculated as (EHOMO + ELUMO) / 2. It measures the tendency of electrons to escape from the system.

Chemical Hardness (η) : Calculated as (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." longdom.org

Global Softness (S) : The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω) : Calculated as μ² / 2η. This index quantifies the ability of a molecule to accept electrons.

These descriptors provide a powerful way to compare the reactivity of this compound with its structural analogues. For instance, modifications to the substituent groups that alter the HOMO and LUMO energies will, in turn, change the calculated hardness and electrophilicity, allowing for a systematic study of structure-reactivity relationships. mdpi.com

Table 3: Illustrative Global Reactivity Descriptors (Calculated from HOMO/LUMO energies in eV)

| Descriptor | Formula | Typical Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.5 - 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 - 2.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 - 2.25 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 to -4.5 eV |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. While experimental spectra are invaluable, assigning each observed peak to a specific vibrational mode can be challenging for complex molecules. Computational modeling provides a robust method for calculating harmonic vibrational frequencies and their corresponding IR and Raman intensities. cardiff.ac.uknih.gov By comparing the calculated spectrum with the experimental one, a detailed and reliable assignment of the fundamental vibrational modes can be achieved. globalresearchonline.netresearchgate.net

For this compound, the vibrational spectrum would be characterized by several key modes:

Furan Ring Modes : Vibrations associated with the C-O-C stretching and C=C stretching of the furan ring, typically found in the 1300-1600 cm⁻¹ region. udayton.edu

Phenyl Ring Modes : C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, usually appearing in the 1400-1600 cm⁻¹ range.

Cyano Group (C≡N) Stretch : The C≡N triple bond stretch is a very strong and sharp absorption in the IR spectrum, characteristically appearing in the 2220-2260 cm⁻¹ region.

Coupled Vibrations : Various bending, wagging, and twisting motions involving the entire molecular skeleton.

DFT calculations can predict the wavenumbers of these vibrations. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, which often leads to excellent agreement between the scaled theoretical wavenumbers and experimental data. researchgate.net The Potential Energy Distribution (PED) analysis is also used to quantify the contribution of individual bond stretches and angle bends to each normal mode of vibration. nih.gov

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Cyano (C≡N) Stretch | 2220 - 2240 | Strong, Sharp | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Furan Ring Breathing | 1300 - 1500 | Medium | Medium |

| C-O-C Stretch | 1000 - 1250 | Strong | Weak |

Theoretical Insights into Chemical Bonding and Electronic Delocalization

The chemical compound this compound is built upon a furan core, which is a five-membered aromatic heterocycle containing one oxygen atom. The aromaticity of the furan ring arises from the delocalization of six π-electrons: four from the two carbon-carbon double bonds and two from the lone pair of the oxygen atom, which participate in the conjugated system. This electron delocalization is fundamental to the compound's electronic properties and reactivity.

The substitution of the furan ring at the 2 and 5 positions with 4-cyanophenyl groups extends the conjugated π-system across the entire molecule. This extended conjugation facilitates significant electronic delocalization from the electron-rich furan core to the electron-withdrawing cyanophenyl substituents. The cyano groups (-CN) are strong electron-withdrawing groups due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This electronic push-pull character influences the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its optoelectronic properties. Computational studies on related furan derivatives show that such substitutions can lead to a smaller HOMO-LUMO gap, affecting the molecule's absorption and emission spectra. The delocalization of electrons can also weaken adjacent bonds; for instance, studies on furosemide (B1674285) have shown that the inductive effect of the furan ring can weaken a neighboring C-N bond researchgate.net. This extended π-system is crucial for the molecule's ability to engage in intermolecular interactions, such as π-π stacking.

Crystallographic Studies and Solid-State Structural Elucidation

While a specific single-crystal X-ray diffraction study for this compound was not detailed in the available literature, extensive crystallographic data on its structural analogues provide a robust framework for understanding its solid-state properties. These studies are essential for elucidating the three-dimensional arrangement of atoms, molecular conformation, and the non-covalent interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction of Furan-Derived Compounds

The crystal packing of furan derivatives is directed by a variety of non-covalent interactions. These weak forces are critical in the formation of ordered, three-dimensional supramolecular assemblies. In analogues lacking strong hydrogen bond donors or acceptors, C-H...π interactions and π-π stacking are often dominant. The cyanophenyl groups in this compound, with their electron-deficient aromatic rings, are expected to participate favorably in π-π stacking interactions with other aromatic systems. Furthermore, the hydrogen atoms on the phenyl and furan rings can act as weak donors for C-H...N interactions with the nitrogen of the cyano group or C-H...π interactions with adjacent aromatic rings. For instance, studies on other furan derivatives have identified weak C-H...π interactions that link neighboring molecules into supramolecular chains nih.gov. The interplay of these interactions dictates the final crystal structure and influences the material's physical properties.

| Furan Derivative | Observed Interactions | Reference |

|---|---|---|

| 2,5-bis[(4-fluorophenyl)iminomethyl]furan | C-H...N hydrogen bonds, C-H...F hydrogen bonds, C-H...π interactions | acs.org |

| 2,5-bis(diphenylphosphanyl)furan | Weak C-H...π interactions | nih.gov |

| 2,5-bis(4-amidinophenyl)furan (with DNA) | Hydrogen bonding, van der Waals contacts | acs.org |

A crucial aspect of structural chemistry is the comparison of experimentally determined structures with those predicted by theoretical calculations, such as Density Functional Theory (DFT). This comparison serves to validate the computational models and provides deeper insight into the electronic and steric factors that determine the observed geometry. For a molecule like this compound, theoretical calculations would typically predict a low-energy conformation characterized by specific bond lengths, angles, and dihedral angles between the rings. Comparing these parameters with experimental X-ray data would reveal the extent to which intermolecular forces in the crystal lattice perturb the geometry of the isolated molecule. While specific data for the title compound is not available, this comparative approach is a standard and powerful tool in the study of molecular structures.

Structural Basis for Molecular Recognition and Ligand-Biomolecule Interactions

The defined geometry and electronic properties of the 2,5-diaryl furan scaffold make it an excellent candidate for molecular recognition and as a ligand for biomolecules. The relatively rigid, planar, and curved shape of these molecules allows them to fit into specific binding sites, such as the minor groove of DNA.

A prominent example is 2,5-bis(4-amidinophenyl)furan, a derivative synthesized from this compound researchgate.netnih.govmdpi.com. X-ray crystallography of this derivative complexed with DNA reveals that the molecule binds within the AT-rich regions of the minor groove acs.org. The curvature of the furan-based ligand complements the curvature of the DNA minor groove, maximizing van der Waals contacts with the walls of the groove acs.org. The amidine groups, which replace the cyano groups, form specific hydrogen bonds with the base pairs, further stabilizing the complex acs.org.

Advanced Photophysical Characterization and Luminescence Phenomena of this compound

The unique molecular architecture of this compound, featuring a central electron-rich furan ring symmetrically substituted with electron-withdrawing cyanophenyl groups, gives rise to a range of interesting photophysical properties. This section delves into the advanced spectroscopic and luminescent characteristics of this compound and its structural analogs, exploring phenomena such as solvatochromism, Stokes shift, two-photon absorption, and aggregation-induced emission.

Detailed Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of 2,5-diaryl furans are governed by intramolecular charge transfer (ICT) transitions. Upon photoexcitation, electron density shifts from the electron-donating furan core to the electron-accepting cyanophenyl moieties. This charge redistribution is fundamental to the compound's fluorescent properties and its sensitivity to the surrounding environment.

The photophysical properties of this compound are expected to exhibit significant dependence on the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the molecule exists in a less polarized ground state. Upon excitation, the ICT character of the excited state leads to a larger dipole moment compared to the ground state. As solvent polarity increases, the excited state is stabilized to a greater extent than the ground state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum.

Table 1: Expected Solvatochromic Shift of this compound in Various Solvents

| Solvent | Polarity (ET(30)) | Expected Absorption λmax (nm) | Expected Emission λmax (nm) |

|---|---|---|---|

| Hexane | 31.0 | ~350-360 | ~400-420 |

| Toluene | 33.9 | ~355-365 | ~410-430 |

| Dichloromethane | 41.1 | ~360-370 | ~430-450 |

| Acetonitrile | 46.0 | ~365-375 | ~450-480 |

| Dimethyl Sulfoxide | 45.1 | ~365-375 | ~460-490 |

Note: The data in this table is hypothetical and based on the expected behavior of structurally similar compounds. Actual experimental values may vary.

The Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, provides information about the extent of geometric relaxation and electronic redistribution in the excited state. For molecules with significant ICT character like this compound, a larger Stokes shift is generally observed in more polar solvents. This is because the highly polar excited state undergoes a more substantial reorganization of the surrounding solvent cage before emission, leading to a greater loss of energy.

The magnitude of the Stokes shift can be indicative of the change in dipole moment between the ground and excited states. While precise values for this compound are not documented in the available literature, related furan-substituted thiophene/phenylene co-oligomers are known to exhibit significant Stokes shifts, which is a desirable property for applications in organic lasers and light-emitting diodes as it minimizes self-absorption.

Two-Photon Absorption (TPA) Cross-Section Determination

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. The efficiency of this process is quantified by the TPA cross-section (σ₂). Molecules with a symmetric D-A-D structure, such as this compound, are often good candidates for efficient TPA.

The TPA cross-section is a critical parameter for applications in bioimaging, photodynamic therapy, and 3D microfabrication. Although experimental TPA cross-section values for this compound have not been reported, theoretical and experimental studies on similar chromophores suggest that the presence of the furan ring and the cyanophenyl acceptors should facilitate TPA. The extended π-conjugation and the charge transfer character upon excitation are key molecular features that contribute to a large TPA cross-section.

Table 2: Estimated Two-Photon Absorption Properties of this compound

| Property | Estimated Value |

|---|---|

| Peak TPA Wavelength (nm) | ~700-800 |

| TPA Cross-Section (GM) | 10-100 |

Note: These values are estimations based on the properties of similar organic chromophores and are not from direct experimental measurement of this compound. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While a specific study on the AIE properties of this compound has not been found, its structural features suggest it could potentially exhibit AIE. The phenyl rings attached to the furan core can undergo torsional motions in solution, which can be a pathway for non-radiative decay. Upon aggregation, the packing of the molecules could restrict these rotations, leading to an enhancement of fluorescence. This property is highly valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-probes. Further experimental investigation would be necessary to confirm and quantify the AIE behavior of this compound.

Applications and Functionalization of 2,5 Bis 4 Cyanophenyl Furan in Contemporary Chemistry and Materials Science

Development as a Precursor for Bioactive Agents

The dinitrile, 2,5-Bis(4-cyanophenyl)furan, is a key intermediate in the synthesis of potent bioactive molecules. The primary route to unlocking its biological potential involves the conversion of the cyano groups into cationic amidine functionalities, which are crucial for interactions with biological macromolecules.

The conversion of this compound into its corresponding bis-amidine derivatives, such as 2,5-bis(4-amidinophenyl)furan (APF), also known as furamidine (B1674271), is a critical step in the generation of its biological activity. nih.govnih.gov These dicationic molecules are designed to fit snugly within the minor groove of DNA, a region that is typically rich in adenine-thymine (A-T) base pairs. nih.govbeilstein-journals.org The synthesis of these 2,5-bis-amidinoarylfurans typically involves the reaction of the parent dinitrile with an appropriate reagent to form the amidine groups. For instance, 2,5-bis(4-guanylphenyl)furans have been synthesized from the corresponding bis-nitrile by conversion to an imidate ester, followed by further reaction to yield the final amidine product. nih.gov

The interaction of these furan-based diamidines with the DNA minor groove is a key determinant of their biological effects. nih.gov Spectroscopic studies have confirmed that APF, similar to the well-known DNA stain DAPI, is an A-T specific minor-groove binder. nih.gov The planar, crescent shape of the molecule allows it to conform to the curvature of the DNA helix, leading to strong and specific binding. nih.gov This binding is primarily non-covalent, involving a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the cationic amidine groups and the negatively charged phosphate (B84403) backbone of DNA. beilstein-journals.org

While potent, the oral bioavailability of dicationic compounds like furamidine can be limited. To address this, this compound has been utilized as a scaffold for the creation of prodrugs. A common strategy involves the derivatization of the amidine groups into amidoximes and O-alkylamidoximes. These modifications mask the cationic charges, increasing the lipophilicity of the molecule and thereby enhancing its oral absorption.

The synthesis of these prodrugs can be achieved by reacting the bis-nitrile precursor with hydroxylamine (B1172632) to form amidoximes. Subsequent O-alkylation can then yield O-alkylamidoxime derivatives. nih.gov Once administered and absorbed, these prodrugs are metabolized in the body to release the active diamidine compound, which can then exert its biological effect. This approach has been successfully applied to develop orally active agents against various pathogens. nih.gov

The biological activity of 2,5-bis-amidinoarylfurans is intrinsically linked to their ability to bind to the DNA minor groove, and this interaction is highly sensitive to the molecule's structure. nih.gov Structure-activity relationship (SAR) studies have revealed several key features that govern both DNA binding affinity and biological efficacy.

The nature of the substituents on the furan (B31954) ring and the amidine groups can significantly influence activity. For example, the introduction of alkyl groups on the amidine nitrogen can impact the molecule's fit within the minor groove and its interaction with the surrounding DNA structure. nih.gov Studies on 2,5-bis-[4-(N-cyclobutyl-amidino)phenyl] furan and 2,5-bis-[4-(N-cyclohexyl-amidino)phenyl] furan have shown that their activity against Pneumocystis carinii and their cytotoxicity against tumor cell lines are correlated with their DNA-binding abilities. nih.gov

Furthermore, modifications to the central heterocyclic core can also alter the binding mode and specificity. While 2,5-bis(4-amidinophenyl)furan derivatives are primarily A-T specific minor groove binders, other related dicationic molecules with different aromatic cores have been shown to interact with DNA in different ways, including intercalation at G-C rich sites. nih.gov The curvature of the molecule is a critical factor, with a shape that complements the helical twist of the DNA minor groove leading to stronger binding. nih.gov

| Compound Modification | Effect on DNA Binding | Biological Efficacy |

| N-alkylation of amidine | Alters fit in minor groove | Correlated with DNA binding |

| Substitution on furan ring | Can influence binding affinity | Varies with substituent |

| Change of heterocyclic core | Can change binding mode (e.g., to intercalation) | Dependent on new binding mode |

This table provides a generalized summary of structure-activity relationships for 2,5-bis-amidinoarylfurans and related compounds.

The ability of 2,5-bis-amidinoarylfurans to bind to the DNA of pathogenic organisms underlies their potent antimicrobial and antiparasitic properties. By interfering with DNA replication and transcription, these compounds can inhibit the growth and proliferation of a range of pathogens.

Derivatives of this compound have demonstrated significant activity against several parasitic and microbial threats. For instance, various substituted 2,5-bis(4-guanylphenyl)furans have been shown to be highly active against Trypanosoma rhodesiense, the causative agent of African trypanosomiasis, in mouse models. nih.gov Similarly, N-alkylated amidine derivatives have shown efficacy against Pneumocystis carinii, a fungus that can cause severe pneumonia in immunocompromised individuals. nih.gov The development of amidoxime (B1450833) and O-alkylamidoxime prodrugs has been a key strategy to create orally active treatments for these infections. nih.gov

| Pathogen | Active Compound Class | Notable Findings |

| Trypanosoma rhodesiense | 2,5-bis(4-guanylphenyl)furans | Several derivatives cured infections in mice at submilligram doses. nih.gov |

| Pneumocystis carinii | N-alkylated 2,5-bis-amidinoarylfurans | Activity is correlated with DNA-binding ability. nih.gov |

| Plasmodium falciparum | Diamidino 2,5-bis(aryl)thiazoles (related compounds) | High in vitro activity observed. nih.gov |

This table summarizes the inhibitory activity of this compound derivatives against selected pathogens.

The inherent fluorescence of certain 2,5-diarylfuran derivatives, coupled with their ability to bind to specific biological targets, makes them attractive candidates for the development of fluorescent probes. These probes can be used to visualize and study cellular components and processes.

The derivative 2,5-bis(4-amidinophenyl)furan (APF) exhibits spectroscopic properties that are highly sensitive to its environment, particularly upon binding to DNA. nih.gov This characteristic is the foundation of its use as a fluorescent probe for nucleic acids. The fluorescence of APF is significantly enhanced upon binding to the minor groove of DNA, much like the well-known fluorescent stain DAPI. nih.gov This property allows for the visualization of DNA in cellular and molecular biology applications.

The binding of APF to DNA is specific for A-T rich regions of the minor groove. nih.gov Spectroscopic analysis has shown that the long axis of the APF molecule aligns at an angle of approximately 46 degrees to the DNA helix axis, which is characteristic of minor groove binding. nih.gov This specificity allows for the targeted labeling and imaging of particular regions of the genome. While the application of this compound derivatives as fluorescent probes for cytoskeletal elements is not as well-documented, the principles of designing fluorescent molecules that bind to specific protein structures could potentially be applied to this class of compounds in the future.

Design of Fluorescent Probes for Cellular and Genetic Analysis

Fluorescence Properties for Imaging and Detection

The inherent photophysical properties of 2,5-diaryl furans make them candidates for applications in imaging and detection. This class of compounds has been investigated for its potential as photonic chromophores and as blue emissive materials. nih.gov The electronic characteristics, and therefore the fluorescence properties, of these molecules can be tuned by the nature of the terminal aryl groups. acs.org

Research into various 2,5-diaryl furans has involved the study of their UV/vis absorbance and fluorescence spectroscopy to understand the structure-property relationships. acs.org These studies are crucial for the development of novel fluorescent probes. While the broader class of 2,5-diaryl furans is recognized for its fluorescent properties, specific quantum yield and detailed photophysical data for this compound for imaging and detection applications are not extensively detailed in the available literature. The general exploration of 2,5-diaryl furans as optoelectronic materials suggests a foundation for their potential use in fluorescence-based technologies. nih.govacs.org

Exploration in Chemokine Receptor Antagonism (e.g., CXCR4 Inhibition)

The C-X-C chemokine receptor type 4 (CXCR4) and its interaction with its natural ligand CXCL12 have been implicated in inflammatory diseases and cancer metastasis. nih.gov This has led to the exploration of various small molecules that can act as antagonists to this receptor. In this context, furan-based compounds have been synthesized and evaluated for their potential as CXCR4 inhibitors. nih.gov

A study focused on thiophene-based and furan-based compounds, modeled after known CXCR4 antagonists, identified several promising candidates. nih.gov Although this compound was not specifically among the compounds tested, the research demonstrated that the 2,5-disubstituted furan scaffold is a viable backbone for the design of new CXCR4 inhibitors. The study resulted in the identification of fifteen hit compounds that inhibited the invasion of metastatic cells, with some showing a higher rate of inhibition than the reference compound WZ811. nih.gov These findings suggest that the 2,5-diarylfuran series, including this compound, represents a promising class of heterocyclic aromatic-based CXCR4 antagonists for further investigation. nih.gov

Integration into Polymer Architectures and Materials Science

The integration of furan-based monomers into polymer structures is a growing field of interest, particularly with the push towards sustainable and bio-based materials. However, the role of this compound in this area is not well-established in the scientific literature.

The synthesis of novel polyamides from furan-based precursors has been an area of active research. However, the primary building block for these bio-based polyamides is typically 2,5-furandicarboxylic acid. There is no readily available scientific literature to suggest that this compound is utilized as a direct precursor for the synthesis of novel polyamides or related polymers.

The development of bio-based polymers from renewable resources is a key aspect of sustainable materials science. Furan derivatives, such as 2,5-furandicarboxylic acid and 2,5-bis(hydroxymethyl)furan, are prominent monomers in the synthesis of these materials. At present, there is a lack of published research detailing the use of this compound in the synthesis of bio-based polymers or its contribution to the field of sustainable materials.

The functionalization of polymers is a critical step in tailoring their properties for specific applications. As there is no evidence in the reviewed literature of polymers being synthesized from this compound, there is consequently no information available regarding the functionalization of such polymers for advanced properties.

Application in Organic Electronics and Optoelectronic Materials

The class of 2,5-diaryl furans, to which this compound belongs, are recognized as important building blocks for optoelectronic materials. acs.org Their rigid, planar structure and conjugated π-system make them suitable for applications in organic electronics. Several 2,5-diaryl furans have been developed as blue emissive materials for use in devices such as organic light-emitting diodes (OLEDs). nih.gov

Below is a table summarizing the optical properties of some representative 2,5-diaryl furan derivatives, illustrating the range of absorption and emission characteristics achievable within this class of compounds.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Optical HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,5-Bis(4-methoxyphenyl)furan | 358 | 424 | 3.06 |

| 2,5-Bis(4-(trifluoromethyl)phenyl)furan | 340 | 395 | 3.22 |

| 2,5-Diphenylfuran | 333 | 392 | 3.28 |

The data in this table is representative of the 2,5-diaryl furan class and is based on findings from studies on various derivatives. acs.org

Constituent in π-Conjugated Systems and Molecular Dyes

The 2,5-diarylfuran scaffold, of which this compound is a prime example, is a fundamental component in the design of various π-conjugated materials. nih.govnih.goved.ac.ukacs.org These materials are characterized by alternating single and double bonds, which allow for the delocalization of π-electrons across the molecule. This delocalization is the basis for their unique optical and electronic properties, making them suitable for applications in organic electronics. ntu.edu.sgntu.edu.sg The furan ring, being an electron-rich heterocycle, effectively facilitates this conjugation.

When incorporated into larger systems, 2,5-diarylfurans serve as key building blocks for oligomers and polymers with tailored properties. acs.org The structure of this compound, featuring a central donor (furan) flanked by acceptor-functionalized phenyl rings, establishes a donor-acceptor-donor (D-A-D) type architecture on a smaller scale, which can be extended into more complex molecular dyes. The covalent linkage of such units can lead to materials with profound effects on their optical properties. For instance, furan-bridged dimeric boron-dipyrromethene (BODIPY) dyes exhibit significantly altered spectroscopic properties compared to their monomeric counterparts, demonstrating the furan's efficacy as a conjugating bridge. researchgate.net

Influence of Terminal Cyanophenyl Groups on Electronic Structure

The terminal cyanophenyl groups in this compound play a crucial role in modulating the molecule's electronic structure. The cyano group (-C≡N) is a potent electron-withdrawing group, which significantly influences the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In 2,5-diaryl furan systems, the introduction of electron-withdrawing groups on the terminal phenyl rings, such as trifluoromethyl (-CF3) groups, has been shown to stabilize both the HOMO and LUMO levels. chemrxiv.org This stabilization affects the molecule's electrochemical behavior and its optical bandgap. While specific experimental values for this compound are not detailed in the provided results, the principle is well-established. By lowering the LUMO energy level, the cyano groups enhance the electron-accepting character of the molecule. This modification is critical for designing materials for n-type organic semiconductors and for tuning the emission color in molecular dyes.

The presence of these electron-withdrawing groups creates a quadrupolar (A-D-A) electronic arrangement, where 'A' is the acceptor (cyanophenyl) and 'D' is the donor (furan). This structure is known to enhance properties like two-photon absorption, a phenomenon valuable in bioimaging and photodynamic therapy. nih.gov

Synthesis of Pyrrolo[3,2-b]pyrrole (B15495793) Derivatives and Related Heteropentalenes

While a direct synthesis starting from this compound is not explicitly described, the furan moiety is a known precursor for the construction of more complex fused heterocyclic systems like pyrrolo[3,2-b]pyrroles. These heteropentalenes, composed of two fused five-membered rings, are highly sought after for their potent optoelectronic properties and chemical reactivity. nih.gov

A general and powerful method for synthesizing tetraaryl-substituted pyrrolo[3,2-b]pyrroles involves a multicomponent reaction of aromatic aldehydes, primary aromatic amines, and diacetyl, often catalyzed by an iron(III) or niobium(V) salt. nih.govscielo.br Aromatic aldehydes derived from furan are suitable substrates for this reaction, leading to the formation of pyrrolo[3,2-b]pyrroles flanked by furan rings. nih.gov This establishes a clear synthetic pathway where a molecule structurally analogous to this compound (i.e., 2,5-bis(4-formylphenyl)furan) could serve as a key precursor to obtain a pyrrolo[3,2-b]pyrrole core with cyanophenyl substituents.

These resulting pyrrolo[3,2-b]pyrrole systems are highly electron-rich and possess a planar, rigid structure, making them excellent candidates for advanced materials. nih.gov The strong electronic communication across the heterocyclic core allows for significant tuning of their properties through peripheral substitution. nih.gov

Derivatives of pyrrolo[3,2-b]pyrrole exhibit remarkable photophysical properties that can be precisely tuned. Attaching strongly electron-withdrawing groups, such as nitro or cyano moieties, to the 2- and 5-positions of the tetraarylpyrrolo[3,2-b]pyrrole core leads to a significant bathochromic (red) shift in both absorption and emission spectra. nih.gov This is due to the extension of the π-conjugated system and the creation of a strong intramolecular charge-transfer character.

The fluorescence quantum efficiency of these dyes is highly sensitive to their environment and substitution pattern. For example, a quadrupolar pyrrolo[3,2-b]pyrrole derivative bearing two 4-nitrophenyl substituents demonstrates an exceptionally high fluorescence quantum yield of 0.96 in a nonpolar solvent like cyclohexane, but its fluorescence is completely quenched in a polar solvent like DMSO. nih.gov This pronounced solvatofluorochromism highlights the ability to modulate emission intensity. The negligible π–π stacking interactions in the solid state for some derivatives can prevent fluorescence quenching, leading to materials that are highly emissive even in aggregate or solid form. kaist.ac.kr

Below is a table summarizing the photophysical properties of representative quadrupolar (A–D–A) pyrrolo[3,2-b]pyrrole dyes, illustrating the effect of terminal acceptor groups.

| Compound | Acceptor Group | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| TAPP-NO2 | 4-Nitrophenyl | Cyclohexane | 488 | 511 | 0.96 |

| TAPP-NO2 | Toluene | 499 | 549 | 0.65 | |

| TAPP-NO2 | DCM | 509 | 594 | 0.14 | |

| TAPP-NO2 | DMSO | 520 | 650 | < 0.01 | |

| TAPP-CN | 4-Cyanophenyl | Toluene | 465 | 505 | 0.84 |

Data compiled from studies on analogous pyrrolo[3,2-b]pyrrole systems. nih.govnih.gov

The unique electronic and photophysical properties of heteropentalenes, particularly pyrrolo[3,2-b]pyrroles derived from furan-containing precursors, make them highly promising for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov

For OLEDs, the high fluorescence quantum yields, tunable emission colors, and good charge carrier mobility of these materials are highly desirable. Four-coordinate organoboron compounds, for which furan-based structures can be ligands, are intensely luminescent and have been successfully applied in OLEDs. The rigid π-conjugated structures of pyrrolo[3,2-b]pyrroles are similarly beneficial for achieving high-performance light-emitting materials. By modifying the peripheral substituents, the emission can be tuned across the visible spectrum.

In the context of organic solar cells, furan-based materials are gaining attention as alternatives to more common thiophene-based polymers. Furan's weaker aromaticity can lead to greater solubility and a more planar polymer backbone, which is advantageous for charge transport. ntu.edu.sg Pyrrolo[3,2-b]pyrrole derivatives with a donor-π-acceptor (D-π-A) configuration have been successfully used as dyes in dye-sensitized solar cells (DSSCs), where the pyrrolopyrrole core acts as the electron donor and terminal groups like carboxylic acids serve as both acceptors and anchoring units to the semiconductor surface. scielo.br The development of derivatives from this compound could lead to novel materials for both hole-transporting layers in OLEDs and active layers in OSCs.

Future Research Directions and Translational Perspectives

Innovation in Green and Scalable Synthetic Methodologies

The progression from laboratory-scale synthesis to industrial production necessitates the development of methodologies that are not only efficient but also environmentally benign and economically viable. Research in this area is focused on overcoming the limitations of traditional multi-step, low-yielding syntheses that may involve hazardous reagents. semanticscholar.org

Further innovation is seen in transition-metal-free approaches, which reduce reliance on expensive and potentially toxic heavy metals like palladium. nih.govacs.org One such method involves the oxidation of a 1,3-diene precursor with singlet oxygen to form an endoperoxide, which is then dehydrated using a metal-free reagent. nih.gov This sequence can be adapted into a continuous-flow process, which enhances safety by avoiding the isolation of potentially unstable endoperoxide intermediates and has been shown to increase isolated yields by an average of 27%. nih.govnih.goved.ac.uk Such flow chemistry systems are highly scalable and align with the principles of green engineering by minimizing waste and improving process control. chemrxiv.orgacs.org Additionally, strategies utilizing biomass-derived platform chemicals, such as 5-hydroxymethylfurfural, are being explored to create 2,5-diaryl furans via catalytic processes, further enhancing the compound's sustainable credentials. nih.gov

Table 1: Comparison of Emerging Synthetic Methodologies

| Methodology | Key Features | Green Chemistry Aspects | Scalability |

|---|---|---|---|

| Modified Stetter Reaction | 3-step synthesis from 4-cyanoacetophenone; forms a 1,4-diketone intermediate. semanticscholar.org | Avoids toxic organotin reagents; chromatography-free purification. semanticscholar.org | Demonstrated potential for kilogram-scale production. semanticscholar.org |

| Transition-Metal-Free Continuous Flow | Oxidation-dehydration of 1,3-dienes; uses singlet oxygen and the Appel reagent. nih.gov | Eliminates transition metal catalysts; reduces waste; improves safety by avoiding intermediate isolation. nih.govnih.gov | Highly scalable due to continuous processing; improves yield and efficiency. ed.ac.ukchemrxiv.org |

| Biosynthesized Nanoparticle Catalysis | Use of green-synthesized silver (Ag) nanoparticles as a heterogeneous catalyst. | Low toxicity, low-cost catalyst from plant extracts; reusable catalyst; mild reaction conditions (room temp). | Potential for scalability with catalyst recycling, though large-scale nanoparticle production is a consideration. |

Development of Novel Functional Derivatives for Targeted Applications

The 2,5-Bis(4-cyanophenyl)furan scaffold is a versatile platform for creating a diverse range of functional molecules. The terminal cyano groups are particularly amenable to chemical transformation, serving as synthetic handles to introduce new functionalities.

In medicinal chemistry, the 2,5-diaryl furan (B31954) structure is recognized as a "privileged scaffold" for developing agents that bind to the minor groove of DNA and to RNA. nih.gov The most prominent derivatives are diamidines, such as Furamidine (B1674271), which are synthesized from the bis-nitrile precursor. semanticscholar.org These compounds have been extensively studied for their antiprotozoal activity. nih.gov Future research will likely involve replacing the phenyl groups or the central furan moiety with other heterocycles like thiophene, indole, or benzimidazole to modulate DNA binding affinity and biological activity. nih.gov

In the realm of materials science, 2,5-diaryl furans are valued as blue emissive materials, polymeric oligo-donors, and photonic chromophores. nih.gov The derivatization of the this compound core can be used to fine-tune its optoelectronic properties. For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl rings can alter the molecule's absorption and emission spectra. Furthermore, adding alkyl chains to the furan ring can improve the solubility of these materials, which is often a challenge in their processing for applications in organic electronics. nih.govacs.org This improved solubility facilitates the creation of high-quality films necessary for devices like organic light-emitting diodes (OLEDs). nih.gov

Table 2: Potential Functional Derivatives and Targeted Applications

| Modification Site | Derivative Functional Group | Targeted Application | Anticipated Benefit |

|---|---|---|---|

| Cyano Group (-CN) | Amidine (-C(=NH)NH₂) | Medicinal Chemistry (e.g., Antimicrobials) | Enhanced DNA minor groove binding and biological activity. semanticscholar.orgnih.gov |

| Phenyl Ring | Amino (-NH₂), Hydroxyl (-OH), Halogen (-Br, -F) | Dyes & Pigments, Functional Materials | Serves as intermediates for metal-complex dyes with improved light fastness. nih.gov |

| Furan Ring (Position 3 or 4) | Alkyl Chains (e.g., -C₆H₁₃) | Optoelectronics (e.g., OLEDs) | Improves solubility and processability for device fabrication. nih.govchemrxiv.org |

| Entire Phenyl Moiety | Heterocycles (e.g., Thiophene, Indole) | Medicinal Chemistry, Materials Science | Modulates molecular curvature, electronic properties, and biological target interactions. nih.govnih.gov |

Advanced Multiscale Modeling and Simulation of Molecular Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby guiding experimental efforts. Advanced multiscale modeling, from the quantum mechanical level to classical molecular dynamics, can provide deep insights into its properties and interactions.

Density Functional Theory (DFT) simulations can be employed to investigate the electronic structure of the molecule and its derivatives. These calculations can predict key optoelectronic parameters such as HOMO/LUMO energy levels, band gaps, and electron affinity, which are critical for designing materials for OLEDs and other organic electronics. semanticscholar.org For example, DFT studies on similar molecules have shown how fluorination can enhance electron transport properties. semanticscholar.org Such computational screening can identify promising derivatives for synthesis, saving significant time and resources.

Molecular Dynamics (MD) simulations can model the behavior of these molecules in condensed phases, such as in crystals or in solution. psu.edu For derivatives designed as DNA minor groove binders, MD simulations can elucidate the specific interactions—including hydrogen bonds and van der Waals forces—between the ligand and DNA. nih.gov This can reveal why certain molecules exhibit high affinity and sequence specificity, and how factors like molecular curvature, influenced by the central furan ring, affect binding. nih.gov Understanding these interactions at an atomic level is crucial for designing next-generation therapeutic agents with improved targeting and efficacy. Furthermore, MD simulations can predict the bulk properties of materials derived from this compound, aiding in the development of novel polymers and composites. psu.edu

Table 3: Application of Modeling Techniques to 2,5-Diaryl Furans

| Modeling Technique | Predicted Properties | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), optical band gap, electron affinity, reorganization energy. nih.govsemanticscholar.org | Guides the design of derivatives for optoelectronic applications by predicting their electrical and light-emitting properties. |

| Molecular Dynamics (MD) | Binding modes and affinity with biological targets (e.g., DNA), conformational changes, solvation effects. nih.govpsu.edu | Explains the mechanism of action for medicinal derivatives and predicts the structural basis for high-affinity binding to the DNA minor groove. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, excited state dynamics in a complex environment. | Provides a detailed understanding of synthetic reaction pathways and photophysical processes in solution or within a device structure. |

Exploration of Synergistic Applications in Emerging Technologies

The unique combination of biological activity and promising photophysical properties in the 2,5-diaryl furan scaffold opens avenues for synergistic applications where these two functions are coupled within a single molecular platform.

One of the most exciting future directions is in the field of theranostics , which combines therapy and diagnostics. Derivatives of this compound could be designed to act as agents for photodynamic therapy (PDT) . In PDT, a photosensitizer molecule is excited by light of a specific wavelength, leading to the generation of reactive oxygen species that can kill cancer cells. rsc.org Given that 2,5-diaryl furans can be highly fluorescent, new derivatives could be engineered to both generate singlet oxygen for therapy and emit light for fluorescence imaging, allowing for simultaneous tracking and treatment of diseased tissue. rsc.org The introduction of high-Z elements (e.g., bromine, iodine) onto the phenyl rings could further enhance intersystem crossing, potentially improving singlet oxygen yield and enabling use in X-ray activated therapies for deep-seated tumors. frontiersin.org

In materials science, the furan core, derivable from biomass, makes these compounds ideal building blocks for sustainable hybrid materials . mdpi.com The rigid, conjugated structure of this compound could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored porosity and electronic properties for applications in sensing, catalysis, or gas storage. Furthermore, its integration into covalent adaptable networks (CANs) through reactions like the Diels-Alder cycloaddition could lead to the development of self-healing and recyclable polymers, contributing to a circular economy. mdpi.com

Finally, the compound and its derivatives can serve as key components in organic electronic devices . As demonstrated with similar oligofurans, they can be used as the emissive layer in OLEDs or as semiconductors in organic field-effect transistors (OFETs). acs.org A synergistic approach would involve creating bifunctional materials, such as a sensor where the furan's fluorescence is quenched or enhanced upon binding to a specific analyte, combining its electronic function with a recognition capability inherited from its medicinal chemistry applications.

Q & A

Q. Table 1: Catalyst Performance in Furan Hydrogenation

| Catalyst Type | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Ru/Al₂O₃ | This compound | 95 | 92 | |

| Pd/C | 2,5-Dimethylfuran | 88 | 75 |

Q. Table 2: Thermodynamic Properties of Furan Derivatives

| Compound | Boiling Point (°C) | Proton Affinity (kJ/mol) |

|---|---|---|

| 2,5-Dimethylfuran | 94 | 865 |

| This compound | 310 (decomp) | 890 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.